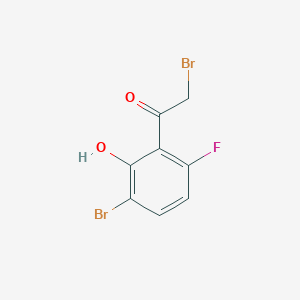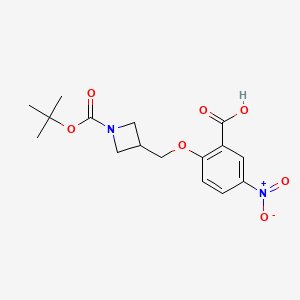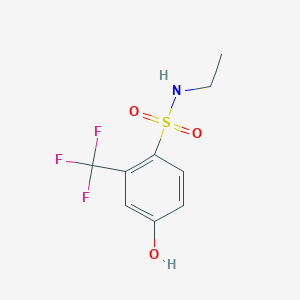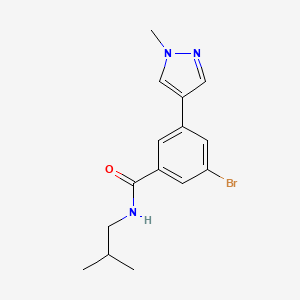
3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that features a bromine atom, an isobutyl group, and a pyrazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is carried out by reacting the brominated benzene derivative with isobutylamine under suitable conditions.
Pyrazole Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets and pathways. The bromine atom and pyrazolyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-isobutylbenzamide: Lacks the pyrazolyl group, which may result in different chemical and biological properties.
5-(1-Methyl-1H-pyrazol-4-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and interactions.
Uniqueness
3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the presence of both the bromine atom and the pyrazolyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H18BrN3O |
|---|---|
Molecular Weight |
336.23 g/mol |
IUPAC Name |
3-bromo-N-(2-methylpropyl)-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C15H18BrN3O/c1-10(2)7-17-15(20)12-4-11(5-14(16)6-12)13-8-18-19(3)9-13/h4-6,8-10H,7H2,1-3H3,(H,17,20) |
InChI Key |
YCESINMYKVPSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



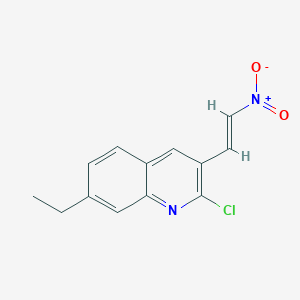
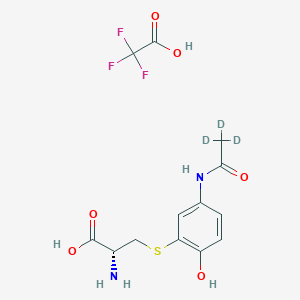
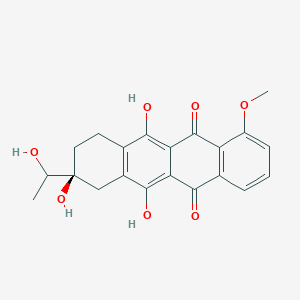

![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
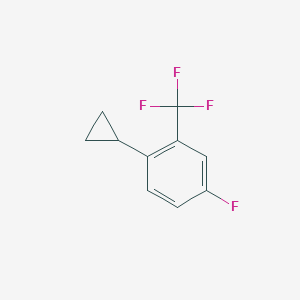

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)
